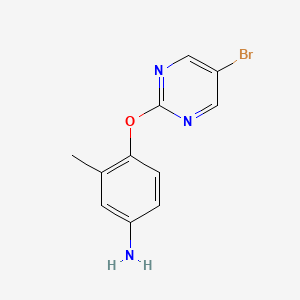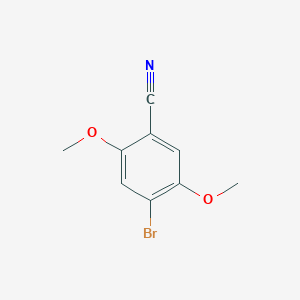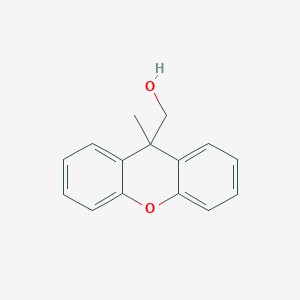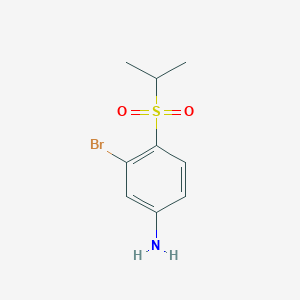
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline is a chemical compound that features a pyrrolidine ring attached to an aniline moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethylpyrrolidin-3-yl)oxy)aniline typically involves the reaction of 2-chloroaniline with 1-ethyl-3-pyrrolidinol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 1-ethyl-3-pyrrolidinol attacks the chloro group of 2-chloroaniline, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-Ethylpyrrolidin-3-yl)oxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a building block for many biologically active compounds.
Aniline: An aromatic amine that is a precursor to many dyes, drugs, and polymers.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with various biological activities.
Uniqueness
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline is unique due to the combination of the pyrrolidine ring and aniline moiety linked through an ether bond. This structure imparts specific chemical and biological properties that can be exploited in various applications, making it distinct from its individual components or other similar compounds.
Properties
CAS No. |
917909-35-4 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(1-ethylpyrrolidin-3-yl)oxyaniline |
InChI |
InChI=1S/C12H18N2O/c1-2-14-8-7-10(9-14)15-12-6-4-3-5-11(12)13/h3-6,10H,2,7-9,13H2,1H3 |
InChI Key |
UCPBTLKFAYVOEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)OC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)






![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)


![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)
